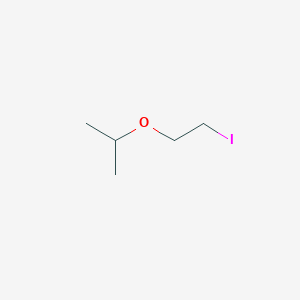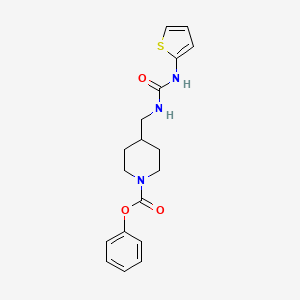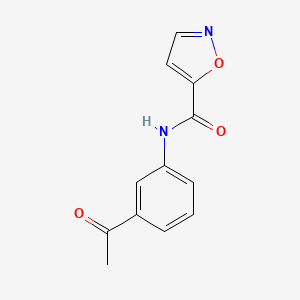
N-(3-乙酰基苯基)异恶唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.223. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetylphenyl)isoxazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)isoxazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌应用:
- Shaw 等人(2012 年)的一项研究探索了异恶唑衍生物,特别是 N-苯基-5-甲酰胺基异恶唑,的抗癌活性。他们发现,一种衍生物 N-(4-氯苯基)-5-甲酰胺基异恶唑对结肠癌细胞显示出显着的活性。观察到它抑制 STAT3 的磷酸化,表明了一种新的化疗作用途径(Shaw 等人,2012)。
- Wagner 等人(2020 年)合成了异恶唑并[4,5-e][1,2,4]三氮杂蒽的新型衍生物,该衍生物对各种癌细胞系表现出很高的抗癌活性。发现这些化合物,包括 4-乙酰氨基-5-乙酰或 5-苯甲酰 3-甲酰胺,是蛋白激酶 C 的潜在抑制剂,蛋白激酶 C 是癌症治疗中的一个重要靶点(Wagner 等人,2020)。
合成与化学性质:
- Kislyi 等人(2005 年)报道了 4-氨基异恶唑的合成,包括 5-苯甲酰(乙酰)异恶唑-3-甲酰胺等衍生物。本研究重点介绍了制造此类化合物所涉及的化学过程,这些化合物在制药和材料科学中可能具有更广泛的应用(Kislyi 等人,2005)。
其他应用:
- Mallakpour & Rafiee (2007) 的一项研究探索了在光敏材料中使用源自异恶唑化合物的芳族聚酰胺。他们开发了具有高热稳定性和在材料科学中具有潜在应用的新型光敏聚酰胺(Mallakpour & Rafiee,2007)。
- Pasunooti 等人(2015 年)利用源自异恶唑的二齿配体辅助物进行 Pd 催化的 C(sp3)-H 键活化。本研究展示了异恶唑化合物在促进复杂化学反应中的应用,这可能对合成化学产生影响(Pasunooti 等人,2015)。
作用机制
Target of Action
N-(3-acetylphenyl)isoxazole-5-carboxamide, also known as N-(3-acetylphenyl)-1,2-oxazole-5-carboxamide, is a derivative of isoxazole, a five-membered heterocyclic moiety .
Mode of Action
It is known that isoxazole derivatives can have a broad spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The specific interactions of this compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Isoxazole derivatives are known to have a wide range of biological activities and could potentially affect multiple biochemical pathways . The specific pathways and their downstream effects would depend on the specific biological activity of the compound.
Result of Action
It is known that isoxazole derivatives can exhibit a wide range of biological activities . The specific effects would depend on the specific biological activity of the compound.
生化分析
Biochemical Properties
N-(3-acetylphenyl)isoxazole-5-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response . Additionally, this compound can bind to bacterial proteins, disrupting their function and leading to antibacterial effects . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.
Cellular Effects
N-(3-acetylphenyl)isoxazole-5-carboxamide affects various cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis, thereby reducing cell proliferation . This compound also influences cell signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses . Furthermore, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of N-(3-acetylphenyl)isoxazole-5-carboxamide involves its binding to specific biomolecules. It acts as an inhibitor of COX enzymes by occupying the active site, thereby preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions are mediated through hydrogen bonds and van der Waals forces, which stabilize the compound within the biomolecular structures.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-acetylphenyl)isoxazole-5-carboxamide change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of N-(3-acetylphenyl)isoxazole-5-carboxamide vary with different dosages in animal models. At low doses, it exhibits anti-inflammatory and analgesic properties without significant toxicity . At higher doses, it can cause adverse effects, such as gastrointestinal irritation and liver toxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
N-(3-acetylphenyl)isoxazole-5-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety.
Transport and Distribution
Within cells and tissues, N-(3-acetylphenyl)isoxazole-5-carboxamide is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also transported by specific binding proteins . Once inside the cells, it can localize to different compartments, such as the cytoplasm and nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of N-(3-acetylphenyl)isoxazole-5-carboxamide is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with enzymes and nucleic acids . Post-translational modifications, such as phosphorylation, can influence its localization and function, directing it to specific cellular compartments or organelles . These targeting signals are essential for the compound’s precise biological activity.
属性
IUPAC Name |
N-(3-acetylphenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-8(15)9-3-2-4-10(7-9)14-12(16)11-5-6-13-17-11/h2-7H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNRBALCLBNHCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B3001738.png)
![(E)-3-(3-(furan-2-yl)acryloyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3001741.png)
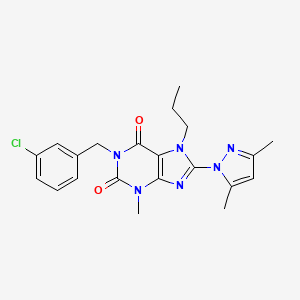
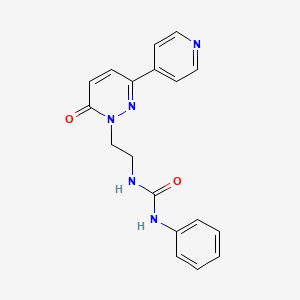
![2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-6-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B3001745.png)
![1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B3001746.png)

![3-Isopropyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3001749.png)
